molecular formula C11H18O2 B1624152 Bornyl formate CAS No. 7492-41-3

Bornyl formate

Cat. No. B1624152
CAS RN: 7492-41-3
M. Wt: 182.26 g/mol
InChI Key: RDWUNORUTVEHJF-INWMGODYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bornyl formate is a natural product found in Valeriana officinalis and Ageratum conyzoides with data available.

Scientific Research Applications

Monoterpene Synthesis and Plant Properties

Bornyl formate plays a role in the synthesis of monoterpenes, which are essential for giving plants their fragrance, flavor, and medicinal properties. Studies like that by Weitman and Major (2010) in the Journal of the American Chemical Society detail the intricate mechanisms involved in monoterpene synthases and the generation of bornyl cation from geranyl diphosphate, indicating the complex reaction mechanisms that underlie these plant properties (Weitman & Major, 2010).

Anti-Cancer Potential

Research has highlighted the anti-cancer potential of bornyl formate derivatives. Yang et al. (2018) in International Journal of Molecular Sciences explored the effects of bornyl cis-4-hydroxycinnamate on melanoma cells, finding that it induced apoptosis and was associated with mitochondrial dysfunction and endoplasmic reticulum stress (Yang et al., 2018). Similarly, another study by Yang et al. (2018) in the same journal investigated its effects on cell migration and invasion in melanoma cells, suggesting potential as a chemotherapeutic agent (Yang et al., 2018).

Metabolic Pathways and Pharmacokinetics

The pharmacokinetics and metabolite identification of bornyl caffeate, a compound related to bornyl formate, have been studied for their medicinal relevance. Shi et al. (2019) in RSC Advances developed methods for in vivo determination of bornyl caffeate and its major metabolite caffeic acid, indicating significant insights into the compound's behavior in biological systems (Shi et al., 2019).

Formate in One-Carbon Metabolism

Formate, a component of bornyl formate, plays a crucial role in one-carbon metabolism. Brosnan & Brosnan (2016) in Annual Review of Nutrition highlighted the production of formate in mammals and its involvement in various synthetic, regulatory, and epigenetic methylation reactions (Brosnan & Brosnan, 2016).

Other Relevant Studies

  • Feldman and Mahler (1974) in The Journal of Biological Chemistry investigated the use of formate in mitochondrial protein synthesis, revealing the integration of formate into mitochondrial proteins (Feldman & Mahler, 1974).
  • Sanda et al. (2011) in Bioresource Technology studied the fermentation of lignocellulose-derived hydrolysates, enhancing ethanol production in the presence of acetic and formic acids, emphasizing the role of formate in biofuel production (Sanda et al., 2011).

properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWUNORUTVEHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862597
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl formate
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Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Green, earthy refreshing aroma, Colourless liquid; Green, earthy, herbaceouos-camphoraceous, piney aroma
Record name Bornyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1388/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Isobornyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

225.00 to 230.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Bornyl formate
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Solubility

slightly, Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Details The Good Scents Company Information System
Record name Bornyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038245
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Record name Bornyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1388/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
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Record name Isobornyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.007-1.013 (20°), 1.011-1.017
Record name Bornyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1388/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Isobornyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1389/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Bornyl formate

CAS RN

74219-20-8, 1200-67-5, 7492-41-3
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R-endo)-
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Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel-
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Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl formate
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Record name Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl formate
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Record name (1R,2S,4R)-born-2-yl formate
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Record name Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl formate
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Record name Bornyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038245
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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